1-(5-Ethylpyrazin-2-yl)piperidin-4-ol
Description
1-(5-Ethylpyrazin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a pyrazine ring substituted with an ethyl group at the 5-position and a piperidin-4-ol moiety. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at adjacent positions, distinguishes this compound from analogs with pyrimidine (two non-adjacent nitrogens) or pyridine (one nitrogen) cores. This structural framework makes the compound a candidate for neurological and oncological drug development, though specific applications remain under investigation .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(5-ethylpyrazin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C11H17N3O/c1-2-9-7-13-11(8-12-9)14-5-3-10(15)4-6-14/h7-8,10,15H,2-6H2,1H3 |
InChI Key |
QFSXAQGXAHDHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=N1)N2CCC(CC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the uniqueness of 1-(5-Ethylpyrazin-2-yl)piperidin-4-ol, we compare it to structurally related analogs, focusing on substituents, heterocyclic cores, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Impact: Pyrazine (two adjacent nitrogens) in the target compound may confer distinct electronic properties compared to pyrimidine (non-adjacent nitrogens) or pyridine (one nitrogen). For example, Z3777013540 (pyrimidine core) showed superior CNS penetrance in tauopathy PET imaging, attributed to optimized BBB permeability .
Substituent Effects :
- Ethyl vs. Isopropyl/Methyl : Ethyl balances lipophilicity and steric hindrance, whereas bulkier isopropyl groups () may hinder target engagement. Methyl () reduces hydrophobicity, impacting solubility .
- Electron-Withdrawing Groups : The nitro group in 1-(5-Nitropyridin-2-yl)piperidin-4-ol increases reactivity but may compromise metabolic stability .
Pharmacokinetic and Pharmacodynamic Profiles: CNS MPO and BBB scores () highlight the importance of substituent positioning for neurological applications. Pyrimidine analogs with fluorine (e.g., Z3777013540) outperform pyrazine derivatives in brain penetrance . The propanol chain in 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol enhances aqueous solubility, making it a preferred intermediate in drug synthesis .
Commercial and Synthetic Accessibility :
- 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol is commercially available (Aaron Chemicals), suggesting straightforward synthesis and stability . In contrast, nitro- or fluorinated analogs may require specialized handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
